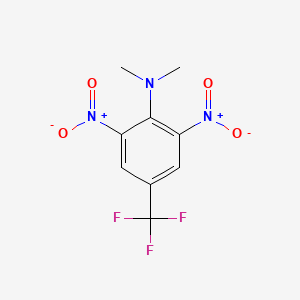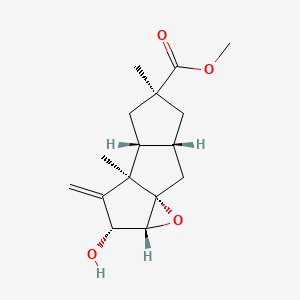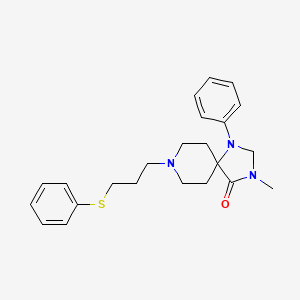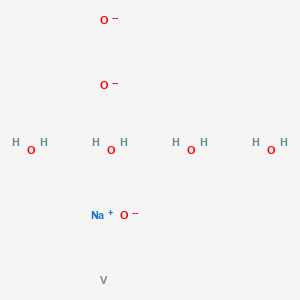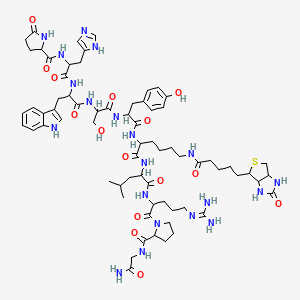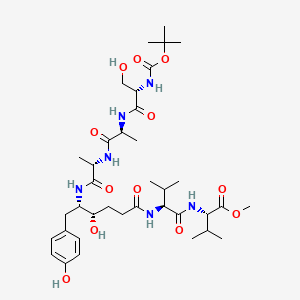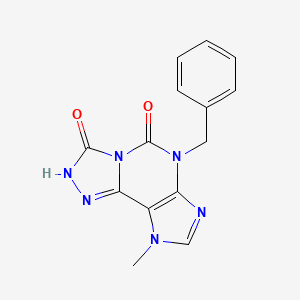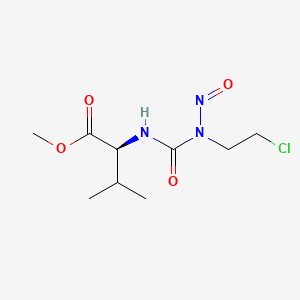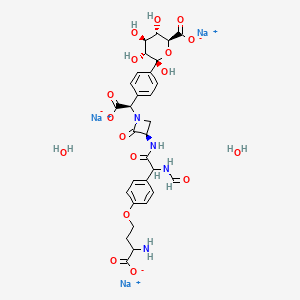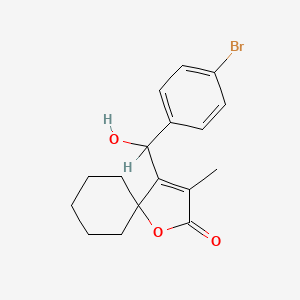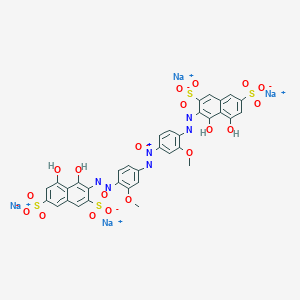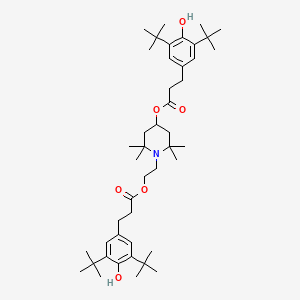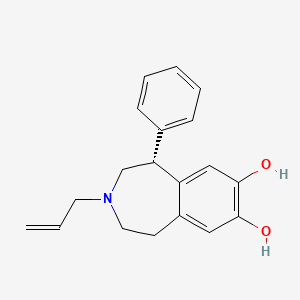
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- is a complex organic compound with the molecular formula C19H21NO2 and a molecular weight of 295.381. This compound is characterized by its benzazepine core structure, which is a seven-membered ring containing nitrogen. The presence of hydroxyl groups at positions 7 and 8, along with a phenyl group and a propenyl group, contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- involves several steps. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a condensation reaction between an amine and a ketone or aldehyde.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 7 and 8 can be introduced through selective hydroxylation reactions. This may involve the use of oxidizing agents such as osmium tetroxide or potassium permanganate.
Addition of Phenyl and Propenyl Groups: The phenyl and propenyl groups can be introduced through alkylation reactions. This may involve the use of reagents such as phenylmagnesium bromide and allyl bromide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and propenyl groups. Common reagents include halogens and nucleophiles.
Major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzazepines.
Scientific Research Applications
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and catalysis.
Biology: The compound is used in studies of enzyme inhibition and receptor binding. It is also used as a probe to study biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent. It is also being studied for its potential use in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings. It is also used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. It may also interact with receptors in the nervous system, leading to neuroprotective effects.
Comparison with Similar Compounds
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- can be compared with other similar compounds, such as:
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, (S)-: This is the enantiomer of the ®-isomer and may have different biological activities and properties.
1H-3-Benzazepine-7,8-diol, 6-bromo-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-: This compound has a bromine atom at position 6, which may alter its chemical and biological properties.
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, hydrobromide (11): This is a salt form of the compound, which may have different solubility and stability properties.
The uniqueness of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- lies in its specific stereochemistry and the presence of both hydroxyl and propenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
139689-12-6 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5R)-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2/t17-/m1/s1 |
InChI Key |
QBUVZVXIRYFENV-QGZVFWFLSA-N |
Isomeric SMILES |
C=CCN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


